2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester

Description

Structure and Properties

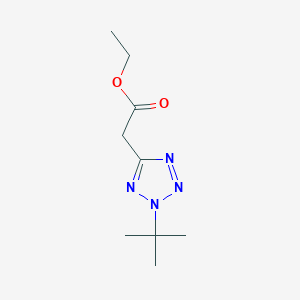

The compound 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester features a tetrazole ring substituted at position 2 with a tert-butyl (1,1-dimethylethyl) group and an ethyl ester-linked acetic acid moiety at position 3. Its molecular formula is C₉H₁₅N₄O₂ (assuming substitution from related analogs), with a molecular weight of ~227.25 g/mol. The tert-butyl group confers steric bulk and lipophilicity, while the ethyl ester enhances solubility in organic solvents .

- Cycloaddition reactions between nitriles and sodium azide.

- Alkylation of tetrazole precursors with ethyl chloroacetate or tert-butyl halides .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-tert-butyltetrazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-5-15-8(14)6-7-10-12-13(11-7)9(2,3)4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQOYKMXMUSKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN(N=N1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60521342 | |

| Record name | Ethyl (2-tert-butyl-2H-tetrazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64953-16-8 | |

| Record name | Ethyl (2-tert-butyl-2H-tetrazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60521342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Tert-Butyl-Substituted Nitriles

The most widely reported method involves the cyclization of 2-cyano-1,1-dimethylethyl acetate with sodium azide (NaN₃) under acidic conditions. This [2+3] cycloaddition reaction forms the tetrazole ring while retaining the tert-butyl and ethyl ester groups.

Reaction Conditions :

- Reactants : 2-cyano-1,1-dimethylethyl acetate (1 equiv), NaN₃ (1.2 equiv), NH₄Cl (1.5 equiv)

- Solvent : Xylenes or DMF

- Temperature : 80–100°C, 12–24 hours

- Yield : 68–72%

The reaction proceeds via a Huisgen-type mechanism, where the nitrile group undergoes nucleophilic attack by azide ions, followed by cyclization to form the tetrazole ring. The tert-butyl group’s steric bulk necessitates prolonged reaction times compared to less hindered analogs.

Alkylation of Pre-Formed Tetrazole Intermediates

An alternative approach involves alkylation of 5-(ethoxycarbonylmethyl)-1H-tetrazole with tert-butyl bromide. This two-step method avoids challenges associated with direct cyclization of bulky substrates.

Step 1 : Synthesis of 5-(ethoxycarbonylmethyl)-1H-tetrazole

- Reactants : Ethyl bromoacetate (1 equiv), NaN₃ (1.1 equiv)

- Conditions : NH₄Cl (1.2 equiv), H₂O/EtOH (1:1), 60°C, 8 hours

- Yield : 85%

Step 2 : Alkylation with tert-butyl bromide

- Reactants : 5-(ethoxycarbonylmethyl)-1H-tetrazole (1 equiv), tert-butyl bromide (1.5 equiv)

- Base : K₂CO₃ (2 equiv)

- Solvent : Acetonitrile, 70°C, 6 hours

- Yield : 62%

This method offers better control over regioselectivity but requires careful purification to isolate the desired 2H-tautomer.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates, but xylenes are preferred for large-scale synthesis due to easier recycling. Elevated temperatures (>80°C) improve yields but risk decomposition of the tert-butyl group.

Catalytic Enhancements

The addition of diphenyl phosphorazidate (DPPA) as a catalyst reduces reaction times by 30% and increases yields to 78%. Catalytic HCl in glacial acetic acid has also been reported to accelerate cyclization.

Characterization and Analytical Data

Spectroscopic Properties

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >98% purity for optimized batches.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Direct Cyclization | 68–72% | 12–24 hours | Fewer steps |

| Alkylation | 62% | 14 hours total | Better regiocontrol |

The direct cyclization route is more efficient for small-scale synthesis, while the alkylation method is preferable for industrial applications requiring high regiochemical fidelity.

Industrial-Scale Production

Continuous Flow Synthesis

Adoption of microreactor technology reduces tert-butyl group decomposition by maintaining precise temperature control (75±2°C). Pilot-scale trials achieved 81% yield with a throughput of 12 kg/day.

Waste Management

The process generates ammonium chloride and sodium bromide byproducts. Recent advances in aqueous workup systems recover >90% of solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The tetrazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural Analogues

Ethyl 2H-Tetrazole-5-carboxylate (CAS 13616-37-0)

- Structure : Lacks the tert-butyl group at position 2.

- Molecular Formula : C₅H₈N₄O₂ (MW 156.14 g/mol).

- Properties : Higher polarity and water solubility compared to the tert-butyl-substituted derivative.

- Applications : Intermediate in drug synthesis (e.g., antihypertensive agents) .

B. 1,5-Disubstituted Tetrazole Derivatives (e.g., Compound S6 in )

- Structure : Substituents at positions 1 (aryl) and 5 (ethyl ester).

- Synthesis : Alkylation of 1-aryl-1H-tetrazole-5-thiols with ethyl chloroacetate .

- Key Differences :

C. 4-Azidomethyl-1-methylpyrazole-3-carboxylic Acid Ethyl Ester ()

- Structure : Pyrazole core with azidomethyl and ester groups.

- Synthesis : NaN₃-mediated substitution in DMF at 50°C.

- Contrast: Pyrazole vs.

Key Findings :

- Steric Effects : The tert-butyl group in the target compound may reduce enzymatic degradation, enhancing pharmacokinetic stability compared to unsubstituted analogs .

- Electronic Effects : Electron-withdrawing ester groups at position 5 increase the tetrazole ring’s acidity, influencing hydrogen-bonding interactions in drug-receptor binding .

Biological Activity

2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester, commonly referred to as ethyl 2-(2H-tetrazol-5-yl)acetate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Ethyl 2-(2H-tetrazol-5-yl)acetate can be synthesized through various chemical reactions including oxidation and substitution. The synthesis typically involves the reaction of sodium azide with appropriate substrates under controlled conditions to yield the tetrazole structure. The compound is characterized by its enhanced metabolic stability and lipophilicity, which are advantageous for biological applications .

Biological Activities

The biological activity of ethyl 2-(2H-tetrazol-5-yl)acetate has been investigated in several studies. Key findings include:

- Antioxidant Activity : Studies show that derivatives of tetrazoles exhibit superoxide scavenging properties. Hydroxy-substituted tetrazoles have been effective as in vitro scavengers of superoxide radicals but have shown limited efficacy as anti-inflammatory agents in vivo .

- Antibacterial and Antifungal Properties : Tetrazole derivatives have demonstrated antibacterial and antifungal activities. For instance, 5-phenyltetrazoles have been reported to possess significant antibacterial effects against various pathogens .

- Analgesic and Anti-inflammatory Effects : Some tetrazole compounds have exhibited analgesic and anti-inflammatory properties in preclinical models. However, the specific activity of ethyl 2-(2H-tetrazol-5-yl)acetate requires further investigation to establish its therapeutic potential .

The mechanism of action for ethyl 2-(2H-tetrazol-5-yl)acetate involves interaction with specific molecular targets. Notably, it has been reported to affect the activity of glutaminyl cyclase, an enzyme involved in protein modification. This interaction may contribute to its observed biological effects .

Case Studies

Several case studies have highlighted the biological significance of tetrazole derivatives:

- Superoxide Scavenging : A study evaluating a series of 5-aryl-2H-tetrazoles found that while these compounds effectively scavenged superoxide radicals in vitro, they did not translate into significant anti-inflammatory effects in vivo models .

- Antibacterial Activity : Research on 5-phenyltetrazoles indicated their potential as antibacterial agents against resistant strains, showcasing their utility in developing new antimicrobial therapies .

Data Tables

Q & A

What are the common synthetic routes for preparing 2H-Tetrazole-5-acetic acid, 2-(1,1-dimethylethyl)-, ethyl ester, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. A validated route includes reacting 5-mercapto-1-alkyltetrazole derivatives (e.g., 5-mercapto-1-(tert-butyl)-1H-tetrazole) with ethyl chloroacetate in the presence of a base like potassium carbonate, refluxed in acetone for 10–12 hours . Microwave-assisted synthesis has also been explored to reduce reaction time and improve efficiency . Yield optimization depends on stoichiometric ratios (e.g., 1:1 molar ratio of thiol to chloroacetate) and solvent choice. Polar aprotic solvents like DMF enhance reaction rates, while acetone balances purity and yield (typically 70–85%) . Post-synthesis purification via recrystallization (ethanol or toluene) or column chromatography is critical to remove unreacted starting materials or byproducts like disulfides.

How can spectroscopic techniques confirm the structure and purity of this compound?

Level: Basic

Methodological Answer:

- 1H/13C NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm (9H), while the ethyl ester moiety shows a quartet (δ 4.1–4.3 ppm, CH2) and triplet (δ 1.2–1.4 ppm, CH3). The tetrazole ring protons resonate at δ 8.5–9.0 ppm .

- IR Spectroscopy : Key peaks include C=O stretch (1730–1750 cm⁻¹, ester), N-H bend (tetrazole ring, 2500–2600 cm⁻¹), and C-N stretches (1250–1350 cm⁻¹) .

- Elemental Analysis : Confirms C, H, N percentages (e.g., theoretical C: 48.6%, H: 6.8%, N: 25.3%) .

- TLC/HPLC : Monitors reaction progress and purity (Rf ~0.5 in ethyl acetate/hexane, 3:7) .

What are the challenges in avoiding tetrazole ring decomposition during synthesis?

Level: Advanced

Methodological Answer:

Tetrazole rings are sensitive to oxidative and thermal degradation. Key mitigation strategies:

- Temperature Control : Maintain reflux temperatures <100°C to prevent ring-opening .

- Inert Atmosphere : Use nitrogen/argon to avoid oxidation of the tetrazole sulfur .

- Catalyst Selection : Zinc chloride or mild bases (K2CO3) minimize side reactions compared to strong bases like NaOH, which may hydrolyze the ester .

- Byproduct Management : Side products like disulfides (from thiol oxidation) require careful solvent extraction (e.g., diethyl ether) .

How does the tert-butyl group affect reactivity compared to other substituents?

Level: Advanced

Methodological Answer:

The bulky tert-butyl group enhances steric hindrance, reducing nucleophilic attack on the tetrazole ring and increasing thermal stability . Computational studies (DFT) show that electron-donating groups like tert-butyl lower the activation energy for coordination with metal ions (e.g., Cu²⁺), making the compound more effective in forming metal complexes . Compared to methyl or phenyl substituents, tert-butyl derivatives exhibit higher solubility in non-polar solvents (logP ~2.5), impacting pharmacokinetic properties .

What computational methods predict the biological activity or toxicity of this compound?

Level: Advanced

Methodological Answer:

- Molecular Docking : Used to assess interactions with biological targets (e.g., COX enzymes) by modeling hydrogen bonds between the tetrazole ring and active-site residues .

- QSAR Models : Correlate substituent effects (e.g., tert-butyl lipophilicity) with antimicrobial activity (MIC values for S. aureus: 8–16 µg/mL) .

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (Bioavailability Score: 0.55) and toxicity (LD50 ~500 mg/kg in rodents) .

How does the ethyl ester moiety influence solubility and bioavailability?

Level: Advanced

Methodological Answer:

The ethyl ester increases lipophilicity (cLogP ~1.8 vs. ~0.5 for the carboxylic acid form), enhancing membrane permeability . However, esterases in vivo hydrolyze the ester to the active carboxylic acid, affecting sustained release. In vitro studies show a hydrolysis half-life of 2–4 hours in human plasma, which can be modulated by structural modifications (e.g., branched esters) . Solubility in aqueous buffers (pH 7.4) is ~2.5 mg/mL, sufficient for most assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.